1-Nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea (CAS 96806-34-7) is a specialized hydroxyethylating nitrosourea and the highly mutagenic regioisomer of the antineoplastic agent elmustine (HECNU). While elmustine decomposes to form a DNA-crosslinking chloroethyl diazonium ion, this isomeric compound decomposes to yield a hydroxyethyl diazonium ion, which monoalkylates DNA but cannot form interstrand cross-links [1]. In industrial and scientific procurement, it is primarily sourced as an analytical reference standard (Elmustine Nitroso Impurity 1) for rigorous API quality control and as a highly characterized structural baseline in quantitative structure-activity relationship (QSAR) modeling for nitrosamine carcinogenicity .
Substituting this compound with the active pharmaceutical ingredient (elmustine) or generic nitrosamines like N-nitrosodiethanolamine (NDELA) fundamentally compromises both analytical and mechanistic workflows. In QA/QC environments, generic nitrosamines lack the specific chloroethyl-urea moiety required to establish accurate chromatographic retention times and ionization efficiencies for elmustine impurity profiling [1]. In mechanistic toxicology, substituting with a chloroethylating nitrosourea (like BCNU or HECNU) introduces confounding DNA-DNA interstrand cross-linking, masking the isolated mutagenic effects of pure DNA mono-hydroxyethylation [2]. Procuring the exact CAS 96806-34-7 regioisomer is mandatory for isolating these variables.
In quantitative structure-activity relationship (QSAR) modeling of N-nitroso compounds, 1-nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea serves as a critical high-potency benchmark. Experimental toxicological data establishes its TD50 at 0.152 mg/kg/day, classifying it as a severe carcinogen [1]. In contrast, uncalibrated predictive models often initially underestimate its potency (e.g., predicting 0.871 mg/kg/day) until calibrated with the exact experimental value [2]. This extreme potency, driven by the specific placement of the nitroso group on the hydroxyethyl-bearing nitrogen, makes it an indispensable positive control for validating in silico mutagenicity models against structurally complex nitrosoureas.
| Evidence Dimension | Carcinogenic potency (TD50 in rodents) |
| Target Compound Data | 0.152 mg/kg/day (experimental) |
| Comparator Or Baseline | Predictive QSAR baseline estimates (e.g., 0.871 mg/kg/day) |
| Quantified Difference | ~5.7-fold higher experimental toxicity than uncalibrated model predictions |
| Conditions | In vivo rodent carcinogenicity databases (CPDB/NTP) used for QSAR training sets |
Toxicologists and computational chemists must procure this exact standard to accurately calibrate predictive QSAR models for high-risk pharmaceutical impurities.
The therapeutic mechanism of chloroethylnitrosoureas (CENUs) relies on DNA interstrand cross-linking. When comparing elmustine (HECNU) to its regioisomer 1-nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea, the structural shift of the nitroso group completely alters the degradation pathway. While HECNU yields a chloroethyl diazonium ion that cross-links DNA and exhibits high antileukemic activity, the target compound yields a hydroxyethyl diazonium ion [1]. This results in pure DNA monoalkylation with near-zero cross-linking and virtually no antileukemic efficacy in rodent models, despite retaining high mutagenicity [2].
| Evidence Dimension | DNA interstrand cross-linking and antileukemic efficacy |
| Target Compound Data | Near-zero cross-linking; minimal antileukemic activity |
| Comparator Or Baseline | Elmustine (HECNU) |
| Quantified Difference | Complete loss of therapeutic cross-linking capability while retaining mutagenic toxicity |
| Conditions | In vivo rodent leukemia models (e.g., L5222) and in vitro DNA alkylation assays |
Procuring this compound provides researchers with an exact structural negative control to prove that chloroethylation, not hydroxyethylation, drives the therapeutic efficacy of CENUs.
As a designated trace impurity (Elmustine Nitroso Impurity 1), this compound must be strictly quantified in elmustine API batches to comply with ICH M7 guidelines for mutagenic impurities [1]. Analytical workflows require the exact CAS 96806-34-7 reference standard to achieve baseline chromatographic resolution from the main API peak. Because the two compounds are regioisomers with identical molecular weights (195.60 g/mol), mass spectrometry alone cannot distinguish them without precise retention time calibration provided by the pure impurity standard .
| Evidence Dimension | Chromatographic retention and isomeric differentiation |
| Target Compound Data | Exact retention time calibration for the mutagenic impurity |
| Comparator Or Baseline | Crude API or generic nitrosamine standards |
| Quantified Difference | Enables absolute baseline resolution and ppm-level quantification of the specific regioisomer |
| Conditions | HPLC/LC-MS impurity profiling of elmustine API batches |
Pharmaceutical QA/QC laboratories must procure this exact reference standard to legally release elmustine batches by proving the absence of this highly carcinogenic isomer.
As 'Elmustine Nitroso Impurity 1', this compound is strictly required for the analytical release testing of elmustine API. QA/QC laboratories use it to calibrate LC-MS systems, ensuring baseline resolution from the active drug and verifying that the highly mutagenic regioisomer remains below regulatory thresholds [1].
Due to its extreme and experimentally verified carcinogenic potency (TD50 = 0.152 mg/kg/day), computational toxicologists procure this compound to train and validate QSAR models. It serves as a critical data point for predicting the mutagenicity of complex, structurally related N-nitroso pharmaceutical impurities [2].
In molecular pharmacology, this compound is utilized as a definitive negative control in DNA cross-linking studies. Because it exclusively monoalkylates (hydroxyethylates) DNA without forming interstrand cross-links, it allows researchers to isolate the biological consequences of monoalkylation from the therapeutic cross-linking driven by standard chloroethylnitrosoureas [3].